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Compound of Interest

Compound Name: 2,2-Dimethylpentan-1-ol

Cat. No.: B1361373

This guide provides a comprehensive overview of the key spectroscopic data for 2,2-
dimethylpentan-1-ol (CAS No: 2370-12-9), a colorless liquid utilized in the fragrance and
flavor industries.[1] The following sections detail its nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their
acquisition. This document is intended for researchers, scientists, and professionals in drug
development and chemical synthesis.

Spectroscopic Data Summary

The structural elucidation of 2,2-dimethylpentan-1-ol is supported by data from various
spectroscopic techniques. The quantitative data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
the molecule.

Table 1: Predicted *H NMR Data for 2,2-Dimethylpentan-1-ol
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Chemical Shift

Multiplicity Integration Assignment
(ppm)
~3.3 Singlet 2H -CH20H (H1)
~1.3 Triplet 2H -CHz- (H4)
~1.2 Multiplet 2H -CHz- (H3)
~0.9 Triplet 3H -CHs (H5)
~0.85 Singlet 6H -C(CHs)2
Variable Broad Singlet 1H -OH

Note: Data is based on predicted values and general chemical shift ranges for alcohols.[1] The
hydroxyl proton's chemical shift can vary depending on concentration, solvent, and
temperature.

Table 2: Predicted 3C NMR Data for 2,2-Dimethylpentan-1-ol

Chemical Shift (ppm) Carbon Type Assignment
~70-75 CH2 -CH20H (C1)
~40-45 CH:z -CHa- (C3)
~35-40 C -C(CHs)2 (C2)
~25-30 CHs -C(CHs)2
~15-20 CH2 -CH2- (C4)
~10-15 CHs -CHs (C5)

Note: Data is based on predicted values.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for 2,2-Dimethylpentan-1-ol

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.guidechem.com/dictionary/en/2370-12-9.html
https://www.benchchem.com/product/b1361373?utm_src=pdf-body
https://www.guidechem.com/dictionary/en/2370-12-9.html
https://www.benchchem.com/product/b1361373?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361373?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber

(cm-?) Intensity Vibration Type Functional Group
3500-3200 Strong, Broad O-H Stretch Alcohol (-OH)
2960-2850 Strong C-H Stretch Alkane (-CHs, -CH2)
1480-1365 Medium C-H Bend Alkane (-CHs, -CH2)
1260-1050 Strong C-O Stretch Primary Alcohol

Note: Data is based on characteristic absorption regions for alcohols and alkanes.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. The data presented here is from electron ionization (EI).[3]

Table 4: Major Peaks in the Mass Spectrum of 2,2-Dimethylpentan-1-ol

miz Relative Intensity Proposed Fragment
116 Low [M]* (Molecular lon)
85 High [M - CH20H]*

57 Base Peak [CaHo]*

43 High [CsH7]*

29 Medium [C2Hs]+

Source: NIST Mass Spectrometry Data Center.[3]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented.

NMR Spectroscopy
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Sample Preparation:

o Approximately 10-25 mg of 2,2-dimethylpentan-1-ol is accurately weighed and dissolved in
about 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs) in a clean, dry vial.[4]

e The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly
into a 5 mm NMR tube to remove any particulate matter.[5]

e The NMR tube is capped and carefully wiped clean before being placed in the spectrometer.

[4]

1H NMR Acquisition:

The spectrometer is tuned to the proton frequency.
e The magnetic field is shimmed to achieve optimal homogeneity.
e A standard single-pulse experiment is performed.

» For identification of the hydroxyl proton, a "D20 shake" can be performed by adding a few
drops of deuterium oxide to the sample, which results in the disappearance of the -OH signal
in the subsequent spectrum.[6]

13C NMR Acquisition:
e The spectrometer is tuned to the carbon-13 frequency.

o A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance
the signal-to-noise ratio.[7]

A sufficient number of scans are acquired to obtain a good quality spectrum due to the low
natural abundance of 13C.[8]

Infrared (IR) Spectroscopy

Sample Preparation and Analysis:
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e As 2,2-dimethylpentan-1-ol is a liquid, a neat spectrum can be obtained by placing a drop
of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

o Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a
drop of the sample directly onto the ATR crystal.[9][10]

e Abackground spectrum of the empty spectrometer is recorded first.[11]

e The sample is then scanned, and the background is automatically subtracted to produce the
final IR spectrum.

Mass Spectrometry (Electron lonization)

Sample Introduction and lonization:

» A small amount of the liquid sample is introduced into the mass spectrometer, often via a gas
chromatograph (GC-MS) or a direct insertion probe, where it is vaporized under vacuum.[12]

¢ Inthe ion source, the gaseous molecules are bombarded with a beam of high-energy
electrons (typically 70 eV).[13]

e This causes the molecules to ionize, forming a molecular ion ([M]*), and to fragment into
smaller, charged ions.[14]

Mass Analysis and Detection:

e The resulting ions are accelerated and passed through a mass analyzer (e.g., a quadrupole
or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
[15]

o A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of 2,2-
dimethylpentan-1-ol using the described spectroscopic techniques.
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Spectroscopic Analysis of 2,2-Dimethylpentan-1-ol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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